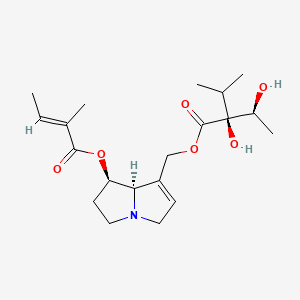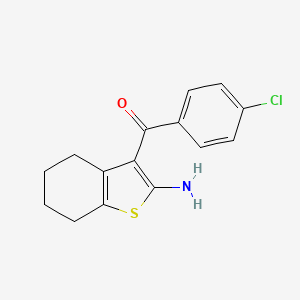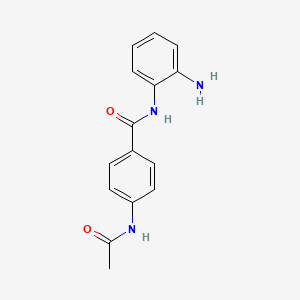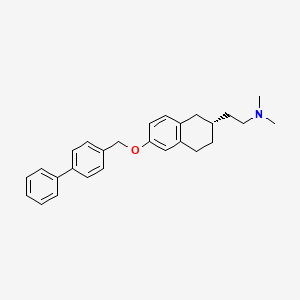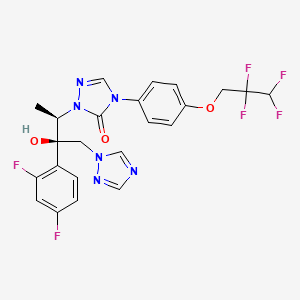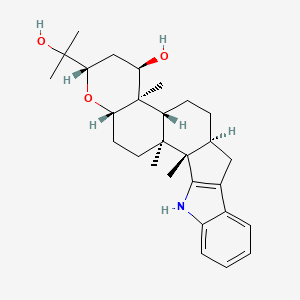
Terpendol E
Descripción general
Descripción
Terpendole E is a natural product inhibitor of kinesin Eg5, a motor protein essential for mitosis. It is an indole-diterpene compound originally isolated from the fungus Albophoma yamanashiensis (syn. Chaunopycnis alba). This compound has garnered significant attention due to its unique ability to arrest the cell-division cycle at the M phase without affecting microtubule integrity during interphase .
Aplicaciones Científicas De Investigación
Terpendole E has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying indole-diterpene biosynthesis and for developing synthetic methodologies.
Biology: Serves as a tool for investigating the role of kinesin Eg5 in cell division and mitosis.
Mecanismo De Acción
Target of Action
Terpendole E is a specific inhibitor of the mitotic kinesin Eg5 . Eg5, also known as Kinesin-5, is a motor protein that plays essential roles in centrosome separation and formation of bipolar mitotic spindles . It is a key player in the process of mitosis, ensuring equal distribution of chromosomes at cell division .
Mode of Action
Terpendole E interacts with Eg5 by inhibiting both its motor and microtubule-stimulated ATPase activities .
Biochemical Pathways
The biochemical pathway of Terpendole E involves several enzymes encoded by the Terpendole E biosynthetic gene cluster. This cluster consists of seven genes encoding three P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF) . Terpendole E is produced by the action of the key enzyme TerQ from paspaline, a common biosynthetic intermediate of indole-diterpenes .
Pharmacokinetics
It is known that terpendole e production is unstable . More research is needed to fully understand the ADME properties of Terpendole E and their impact on its bioavailability.
Result of Action
The inhibition of Eg5 by Terpendole E results in the arrest of the cell-division cycle at the M phase .
Action Environment
The action of Terpendole E is influenced by the environment in which it is produced. For instance, Terpendole E production can be increased by disrupting the TerP gene . .
Análisis Bioquímico
Biochemical Properties
Terpendole E interacts with the mitotic kinesin Eg5 . This hexacyclic indole diterpene specifically arrests the cell-division cycle at the M phase by inhibiting Eg5 . Eg5 is a member of the kinesin-5 (BimC) family of motor proteins and plays essential roles in centrosome separation and formation of bipolar mitotic spindles .
Cellular Effects
Terpendole E does not affect microtubule integrity in interphase, thereby it is expected as a promising lead for the development of anticancer drugs with fewer side effects than conventional antimitotic agents such as vinblastine and taxol that directly target tubulins .
Molecular Mechanism
Terpendole E exerts its effects at the molecular level by inhibiting Eg5 . This leads to the arrest of the cell-division cycle at the M phase .
Temporal Effects in Laboratory Settings
The production of Terpendole E is unstable . The overproduction of Terpendole E could be successfully realized by gene knockout of TerP, an enzyme responsible for the conversion of Terpendole E into a downstream intermediate .
Metabolic Pathways
The biosynthetic pathway of Terpendole E involves seven genes encoding three P450 monooxygenases (TerP, TerQ, and TerK), an FAD-dependent monooxygenase (TerM), a terpene cyclase (TerB), and two prenyltransferases (TerC and TerF) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first synthesis of the racemate of terpendole E was achieved from a known tricyclic dihydroxy ketone through a 13-step sequence. Key transformations included diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and palladium-mediated two-step construction of the indole ring moiety . The synthesis involved the Simmons–Smith cyclopropanation and an efficient two-step indole ring formation .
Industrial Production Methods: Industrial production of terpendole E is challenging due to its unstable production in natural sources. overproduction has been achieved by disrupting the terP gene, which is responsible for converting terpendole E into downstream intermediates .
Análisis De Reacciones Químicas
Types of Reactions: Terpendole E undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of terpendole E, which are often intermediates in the biosynthesis of other indole-diterpenes .
Comparación Con Compuestos Similares
Paspaline: Another indole-diterpene with a similar biosynthetic pathway.
Aflatrem: An indole-diterpene known for its tremorgenic activity.
Lolitrem B: A tremorgenic indole-diterpene produced by certain fungi.
Uniqueness of Terpendole E: Terpendole E is unique due to its specific inhibition of kinesin Eg5, making it a promising lead for the development of anticancer drugs with fewer side effects. Unlike other indole-diterpenes, terpendole E does not affect microtubule integrity during interphase, which is a significant advantage in reducing potential side effects .
Propiedades
IUPAC Name |
(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYIMXYKHRBHSG-KYYKPQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


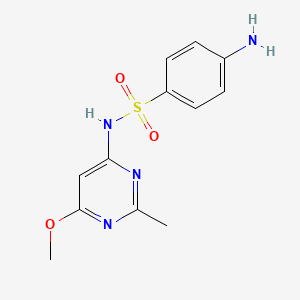
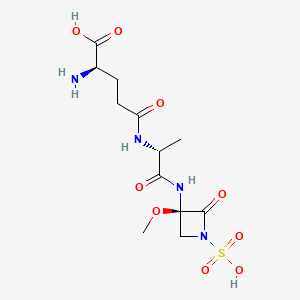
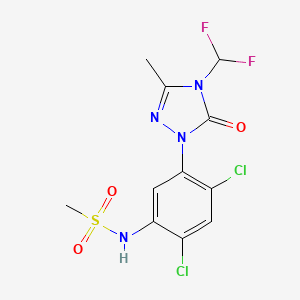
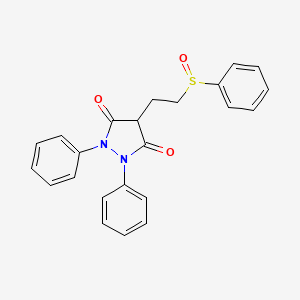
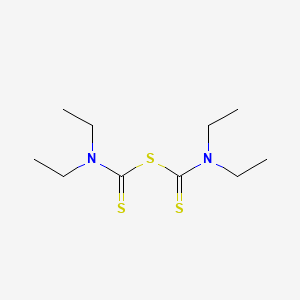
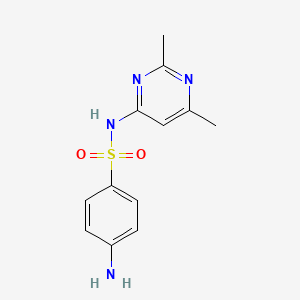

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
